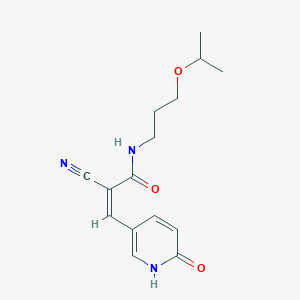

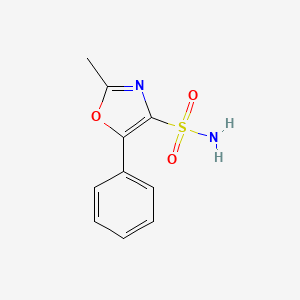

![molecular formula C9H5NO4 B2758928 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde CAS No. 399017-32-4](/img/structure/B2758928.png)

7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C9H5NO4 . Its average mass is 191.140 Da and its monoisotopic mass is 191.021851 Da .

Molecular Structure Analysis

The molecular structure of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde consists of a pyrano[4,3-b]pyridine core with a carbaldehyde group at the 8-position and a hydroxy group at the 7-position .Applications De Recherche Scientifique

Synthesis of Biologically Active Derivatives

The compound is used as a starting material for the synthesis of new, potentially biologically active derivatives . This is particularly relevant in the field of pharmaceutical chemistry, where the development of new drugs often begins with the modification of existing compounds .

Antifungal Applications

Thiazolo[3,2-a]pyrimidines, which can be synthesized from this compound, have been used as the basis for synthesizing effective antifungal substances . This is particularly important given the increasing prevalence of fungal infections and the need for new antifungal drugs .

Antimalarial Applications

Similarly, thiazolo[3,2-a]pyrimidines have also been used in the synthesis of antimalarial substances . With malaria remaining a major global health issue, the development of new antimalarial drugs is of significant importance .

Antihypertensive Applications

The compound has been used in the synthesis of antihypertensive substances . Given the prevalence of hypertension and its role in various cardiovascular diseases, this is a significant area of research .

Anti-inflammatory Applications

Thiazolo[3,2-a]pyrimidines synthesized from this compound have been used to create anti-inflammatory substances . This is particularly relevant given the role of inflammation in various diseases, including autoimmune disorders .

Antimicrobial Applications

The compound has been used in the synthesis of antimicrobial substances with wide spectra of actions, including against Mycobacterium tuberculosis . This is particularly important given the increasing prevalence of antibiotic-resistant bacteria .

Diuretic Applications

In a study, it was found that addition of one methylene unit to the heterocycle partially hydrogenated and annelated with the quinolone core has a positive impact on biological properties—most of the substances studied exhibit a statistically significant diuretic effect .

Antiviral Applications

Perhaps the most interesting are the marked antiviral properties of thiazolo[3,2-a]pyrimidines . Detailed attention on this area is understandable considering that about 80% of infectious diseases of humans are now recognized as being caused by viruses .

Orientations Futures

Future research could focus on further developing this class of compounds as selective CB2 ligands . The functional activity profile of these compounds depends mainly on the substitution pattern of the pyrazole ring . Therefore, systematic modification of the substitution pattern could enable the discovery of new ligands with high affinity and selectivity for the CB2 receptor .

Propriétés

IUPAC Name |

7-hydroxy-5-oxopyrano[4,3-b]pyridine-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKAQKWJXKOWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(OC2=O)O)C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-4-yl)methanone](/img/structure/B2758853.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)

![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)